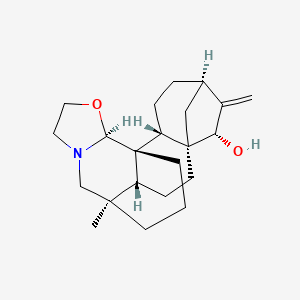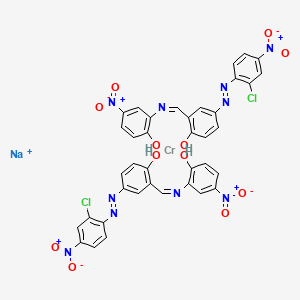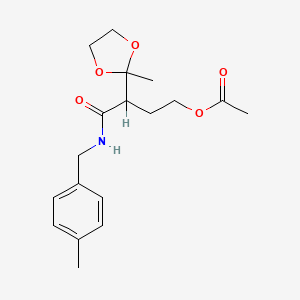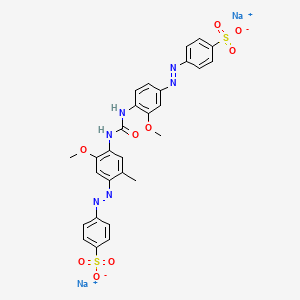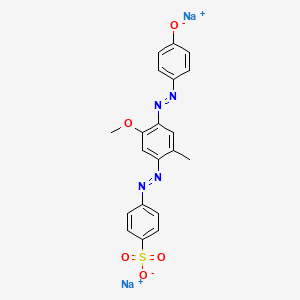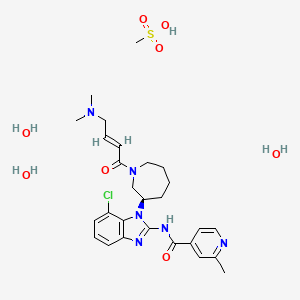
Dichapetalin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichapetalin L is a member of the dichapetalin family, a class of natural dammarane-type merotriterpenoids. These compounds are characterized by their unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton . This compound, like other dichapetalins, is primarily found in the Dichapetalaceae family, particularly in the Dichapetalum and Phyllanthus genera .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichapetalin L involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the 2-phenylpyrano moiety and its annellation to the dammarane skeleton. This process typically requires specific reagents and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Most dichapetalins are isolated from natural sources through extensive chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
Dichapetalin L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the dammarane skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Involves replacing one functional group with another, often to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Dichapetalin L has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dammarane-type merotriterpenoids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Potential use in developing new anticancer drugs due to its cytotoxicity.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Wirkmechanismus
The mechanism of action of dichapetalin L involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxicity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichapetalin A
- Dichapetalin X
- 7-Hydroxydichapetalin P
Uniqueness
Dichapetalin L is unique due to its specific structural features, such as the 2-phenylpyrano moiety and its specific annellation pattern. These features contribute to its distinct biological activities and reactivity compared to other dichapetalins .
Eigenschaften
CAS-Nummer |
874213-55-5 |
|---|---|
Molekularformel |
C38H50O5 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one |
InChI |
InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |
InChI-Schlüssel |
CXFAPKZJDHSDJC-NNLSLSRSSA-N |
Isomerische SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |
Kanonische SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




